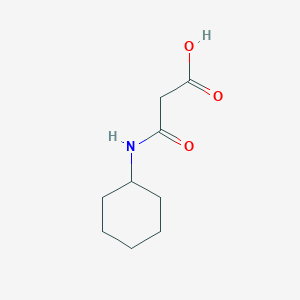

3-(Cyclohexylamino)-3-oxopropanoic acid

Description

Contextualizing β-Keto Amides and their Structural Significance

β-Keto amides are a class of organic compounds characterized by the presence of a ketone functional group at the β-position relative to an amide carbonyl group. uni-plovdiv.bgresearchgate.net This arrangement results in a molecule with a unique combination of reactive centers: an amide, a ketone, and an activated methylene (B1212753) group (a CH₂ group flanked by two carbonyls). uni-plovdiv.bg This juxtaposition of functionalities makes β-keto amides highly versatile building blocks in modern organic chemistry. uni-plovdiv.bgresearchgate.netresearchgate.net

The structural significance of β-keto amides stems from these multiple reaction sites. researchgate.net The acidic protons on the α-carbon (the activated methylene group) can be easily removed by a base, creating a nucleophilic enolate. The two carbonyl groups, in turn, can act as electrophilic sites, susceptible to attack by nucleophiles. uni-plovdiv.bg This dual reactivity allows for a wide range of chemical transformations, making them key precursors for the synthesis of various heterocyclic compounds, such as pyridones, quinolones, pyrazoles, and indoles. researchgate.net

Furthermore, the chemistry of β-keto amides is often compared to their ester analogues, β-keto esters. However, the presence of the nitrogen atom in the amide group introduces unique properties and reactivities, expanding their synthetic potential beyond that of β-keto esters. uni-plovdiv.bg The substituents on the amide nitrogen can also be varied, allowing for fine-tuning of the molecule's steric and electronic properties.

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 918641-99-3 cymitquimica.compharmaffiliates.com |

| Molecular Formula | C₉H₁₅NO₃ cymitquimica.compharmaffiliates.com |

| Molecular Weight | 185.22 g/mol cymitquimica.compharmaffiliates.com |

| Synonyms | Propanoic acid, 3-(cyclohexylamino)-3-oxo-; 2-(Cyclohexylcarbamoyl)acetic Acid pharmaffiliates.com |

Overview of the Chemical Class and its Research Relevance as a Chemical Intermediate

As a member of the β-keto amide family, this compound is categorized within fine chemicals as a pharmaceutical standard and intermediate. pharmaffiliates.com Chemical intermediates are compounds that are synthesized as precursors for the production of other substances, including active pharmaceutical ingredients (APIs). The utility of this compound in this role is directly linked to the inherent reactivity of its β-keto amide structure.

The research relevance of this compound lies in its potential to be a starting material for more complex molecular architectures. Organic chemists can exploit its functional groups to build new carbon-carbon and carbon-heteroatom bonds. For example, the carboxylic acid group can undergo esterification, the amide can be hydrolyzed or reduced, and the activated methylene group can participate in condensation reactions. This makes it a valuable tool for synthetic chemists aiming to construct novel compounds with specific properties for various applications. While detailed synthetic applications are specific to individual research projects, its classification firmly places it within the broader library of useful building blocks for organic synthesis. pharmaffiliates.com

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-(cyclohexylamino)-3-oxopropanoic acid |

InChI |

InChI=1S/C9H15NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11)(H,12,13) |

InChI Key |

LUKAPVXTMOBHFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC(=O)O |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Cyclohexylamino 3 Oxopropanoic Acid

Role as a Key Synthetic Intermediate in Organic Transformations

The unique structural arrangement of 3-(Cyclohexylamino)-3-oxopropanoic acid, possessing both nucleophilic and electrophilic sites, renders it a valuable building block in the synthesis of more complex molecules. The presence of the active methylene (B1212753) group, flanked by two carbonyl groups (one from the carboxylic acid and one from the amide), makes the protons on the central carbon atom acidic and easily removable by a base. This facilitates the formation of a stabilized enolate, a potent nucleophile for various carbon-carbon bond-forming reactions.

Participation in Condensation Reactions

A key reaction involving this compound and similar active methylene compounds is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the active hydrogen compound to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The general mechanism for the Knoevenagel condensation proceeds through the following steps:

Deprotonation: A base removes a proton from the active methylene group of this compound to form a nucleophilic enolate ion. alfa-chemistry.com

Nucleophilic Attack: The enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. alfa-chemistry.comncert.nic.in

Dehydration: Subsequent proton transfer and elimination of a water molecule result in the formation of a new carbon-carbon double bond. alfa-chemistry.com

A significant modification of this reaction is the Doebner modification, which utilizes pyridine (B92270) as the solvent and a compound with at least one carboxylic acid group, such as malonic acid or its derivatives. wikipedia.orgacs.org Under these conditions, the initial condensation product often undergoes decarboxylation. wikipedia.org For instance, the reaction of an aldehyde with this compound in pyridine would be expected to yield an α,β-unsaturated amide after condensation and decarboxylation.

| Reaction Type | Reactants | Catalyst/Solvent | Key Product Type |

| Knoevenagel Condensation | Aldehyde/Ketone | Weak Base (e.g., Piperidine) | α,β-unsaturated dicarbonyl compound |

| Doebner Modification | Aldehyde | Pyridine | α,β-unsaturated carboxylic acid (after decarboxylation) |

These condensation reactions are pivotal in synthesizing a variety of compounds, including intermediates for pharmaceuticals and polymers. alfa-chemistry.com

Nucleophilic Additions and Substitutions Involving β-Keto Amides

The term β-keto amide generally refers to a compound with a ketone at the β-position relative to an amide. While this compound is technically a malonamic acid derivative, its active methylene group imparts reactivity similar to that of β-dicarbonyl systems. nih.gov The enolates generated from these systems are key nucleophiles in a range of addition and substitution reactions. nih.govresearchgate.net

Nucleophilic additions are fundamental reactions where the enolate of this compound can attack various electrophiles. diva-portal.org For example, in Michael additions, the enolate adds to α,β-unsaturated carbonyl compounds in a conjugate fashion. nih.gov Such reactions are powerful tools for constructing complex molecular frameworks. nih.govdiva-portal.org

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a highly versatile functional handle that can undergo a variety of chemical transformations. rsc.org

Esterification Reactions to Form Alkyl 3-Oxopropanoates

Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

The mechanism of Fischer esterification involves several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid to increase the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder, non-acidic conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorgsyn.org This method is particularly useful for sensitive substrates or sterically hindered alcohols. organic-chemistry.org

Decarboxylation Pathways

Carboxylic acids that have a carbonyl group at the β-position, such as this compound, are susceptible to decarboxylation upon heating. masterorganicchemistry.com This process involves the loss of carbon dioxide. The reaction typically proceeds through a cyclic transition state (a 6-membered ring) if the carboxylic acid is in its protonated form, leading to an enol intermediate which then tautomerizes to the more stable amide. masterorganicchemistry.com

Decarboxylation is a key step in reactions like the Doebner modification of the Knoevenagel condensation. wikipedia.org It is also a fundamental transformation in various biosynthetic pathways and synthetic organic chemistry, providing a route to remove a carboxyl group after it has served its purpose in activating the adjacent methylene group. osaka-u.ac.jpnih.gov Recent advancements have also explored catalytic decarboxylative transformations, which allow the carboxyl group to be replaced with other functionalities under milder conditions. rsc.orgprinceton.edu

| Transformation | Reagents/Conditions | Product |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl 3-(cyclohexylamino)-3-oxopropanoate |

| DCC/DMAP Esterification | Alcohol, DCC, DMAP | Alkyl 3-(cyclohexylamino)-3-oxopropanoate |

| Thermal Decarboxylation | Heat | N-Cyclohexylacetamide and CO₂ |

Reactivity of the β-Keto Amide System

The β-keto amide moiety, or more accurately in this case, the N-substituted malonamic acid structure, is a versatile functional group system in organic chemistry. researchgate.netresearchgate.net The juxtaposition of the amide and carboxylic acid functionalities gives rise to unique reactivity. The active methylene protons exhibit a pKa that allows for deprotonation under relatively mild basic conditions, facilitating the formation of enolates for C-C bond formation. nih.gov

The amide group itself can participate in reactions, although it is generally less reactive than the carboxylic acid. Under forcing conditions, the amide bond can be hydrolyzed. The nitrogen atom's lone pair can also influence the conformation and electronic properties of the molecule. The reactivity of the β-keto amide system is central to its utility in the synthesis of various heterocyclic compounds and other complex organic structures. researchgate.netresearchgate.net For example, N-allyl malonamides have been used as precursors in the synthesis of substituted pyrazines. researchgate.netrsc.orgrsc.org While this specific reaction involves a malonamide (B141969) ester, the underlying principles of activating the methylene group are relevant.

Ketone Reactivity, e.g., Knoevenagel Condensation and Nitrosation

The chemical reactivity of this compound is significantly influenced by the presence of an active methylene group (—CH₂—) positioned between two electron-withdrawing groups: a carboxylic acid and an amide. This structural feature renders the methylene protons acidic and susceptible to removal by a base, forming a stabilized carbanion. This carbanion is a potent nucleophile, enabling the compound to participate in a variety of condensation reactions.

Knoevenagel Condensation: A classic example of the reactivity of the active methylene group is the Knoevenagel condensation. wikipedia.orgnih.gov This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine. wikipedia.org In the context of this compound, the reaction would proceed through the initial deprotonation of the central carbon atom by a base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The subsequent steps involve dehydration to yield an α,β-unsaturated product.

A specialized variation of this reaction is the Doebner modification, which utilizes pyridine as a catalyst and solvent. wikipedia.orgorganic-chemistry.org When one of the activating groups on the active methylene compound is a carboxylic acid, as is the case with this compound, the condensation is often followed by decarboxylation. wikipedia.orgwikipedia.org

While specific studies detailing the Knoevenagel condensation of this compound are not extensively documented, the well-established reactivity of malonic acid and its derivatives in this reaction strongly suggests its viability. wikipedia.orgresearchgate.net The general mechanism is outlined below:

General Mechanism of Knoevenagel Condensation

| Step | Description |

|---|---|

| 1 | Deprotonation of the active methylene group by a base to form a nucleophilic carbanion. |

| 2 | Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone. |

| 3 | Protonation of the resulting alkoxide to form a β-hydroxy intermediate. |

| 4 | Dehydration of the β-hydroxy intermediate to form an α,β-unsaturated product. |

| 5 | (In Doebner modification) Decarboxylation of the α,β-unsaturated carboxylic acid. |

Nitrosation: The active methylene group in this compound also makes it a potential substrate for nitrosation reactions. Nitrosation involves the reaction with a nitrosating agent, such as nitrous acid (HONO), to introduce a nitroso group (—NO). wikipedia.org Theoretical studies on the nitrosation of similar active methylene compounds, like malononitrile, suggest that the reaction can proceed through either direct C-nitrosation or initial N-nitrosation followed by an intramolecular transfer to the carbon atom. researchgate.net

The reaction of secondary amines with nitrosating agents is a well-known pathway to form N-nitrosamines. nih.gov However, in the case of this compound, the presence of the highly activated methylene group provides an alternative and likely competitive reaction site. The nitrosation of malonic acid derivatives has been described as a method for producing hydroximino and nitroso compounds. google.com The reaction is typically carried out using a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. wikipedia.orggoogle.com

Amide Bond Stability and Hydrolysis

Amide bonds are generally characterized by their significant stability due to resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, increasing its strength and making it less susceptible to cleavage. Consequently, the hydrolysis of amides typically requires more forcing conditions, such as prolonged heating in the presence of strong acids or bases, compared to esters. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the amide bond in this compound would be initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of the amine (cyclohexylamine) to yield the corresponding dicarboxylic acid (malonic acid). The liberated cyclohexylamine (B46788) would be protonated in the acidic medium to form a cyclohexylammonium salt.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This also forms a tetrahedral intermediate. The subsequent collapse of this intermediate would lead to the expulsion of the cyclohexylamide anion, which is a strong base and would deprotonate the newly formed carboxylic acid. The final products under basic conditions would be the salt of malonic acid and cyclohexylamine.

The rate and mechanism of hydrolysis can be influenced by the nature of the substituents on the amide nitrogen. Studies on the hydrolysis of N-substituted amides have shown that inductive and steric effects of the N-substituent play a significant role. researchgate.net Furthermore, research on the hydrolysis of structurally related maleamic acids has demonstrated that the pH of the solution has a profound effect on the hydrolysis kinetics. rsc.org

The carboxylic acid moiety of this compound is also subject to chemical transformations. For instance, studies on the hydrolysis of diethyl 2-(perfluorophenyl)malonate have shown that under vigorous acidic conditions, hydrolysis is accompanied by decarboxylation to yield the corresponding acetic acid derivative. beilstein-journals.org This suggests that under harsh hydrolytic conditions, this compound could potentially decompose beyond simple amide and ester cleavage.

Stereochemical Considerations and Enantioselective Transformations

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. However, the presence of the active methylene group makes it a prochiral substrate. nih.gov The two protons of the methylene group are enantiotopic, meaning that their substitution with a different group can lead to the formation of a new stereocenter. This prochiral nature opens up the possibility for enantioselective transformations, where one of the enantiotopic protons is selectively replaced, leading to the formation of a chiral product with a high enantiomeric excess. nih.gov

A key strategy for achieving such transformations is through asymmetric catalysis. For instance, the enantioselective alkylation of malonamic esters, which are derivatives of this compound, has been successfully demonstrated using phase-transfer catalysis. nih.govrsc.orgdocumentsdelivered.com In these reactions, a chiral phase-transfer catalyst is employed to shuttle the enolate of the malonamic ester from the aqueous phase to the organic phase, where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the alkylation to occur preferentially from one face of the prochiral enolate, resulting in the formation of one enantiomer in excess.

Illustrative Enantioselective Alkylation of a Malonamic Ester Derivative

| Reactants | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N,N-dialkylmalonamic tert-butyl ester + Alkyl halide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | (S)-mono-α-alkylated product | Up to 96% | nih.govrsc.org |

This approach allows for the synthesis of versatile chiral building blocks from simple, achiral precursors. nih.gov Similarly, iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates has been developed to construct enantioenriched all-carbon quaternary centers. organic-chemistry.org

While direct enantioselective transformations of this compound itself are not widely reported, the successful application of these methods to its ester derivatives highlights the potential for asymmetric synthesis starting from this compound. The resulting chiral α-substituted N-cyclohexylmalonamic acids could serve as valuable intermediates in the synthesis of more complex, biologically active molecules. The synthesis of chiral malonic acids through chemical and enzymatic steps has also been explored, further underscoring the importance of these motifs in stereoselective synthesis. soton.ac.uk

Advanced Spectroscopic Characterization of 3 Cyclohexylamino 3 Oxopropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(Cyclohexylamino)-3-oxopropanoic acid, a combination of 1D and 2D NMR techniques provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR Spectral Analysis of Proton Environments

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons. The predicted signals include a very broad singlet for the carboxylic acid proton, a signal for the amide N-H proton, a singlet for the methylene (B1212753) (CH₂) group, a multiplet for the cyclohexyl C-H proton attached to the nitrogen, and overlapping multiplets for the remaining cyclohexyl methylene protons.

The integration of these signals would correspond to the number of protons in each environment (e.g., 1H for -COOH, 1H for -NH, 2H for the malonyl -CH₂-, 1H for the cyclohexyl N-CH, and 10H for the remaining cyclohexyl protons).

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous structures and standard chemical shift ranges.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet (br s) | 1H |

| Amide (-NH) | 7.5 - 8.5 | Broad Singlet (br s) or Doublet (d) | 1H |

| Cyclohexyl (-CH-N) | 3.6 - 3.8 | Multiplet (m) | 1H |

| Methylene (-CH₂-) | 3.2 - 3.4 | Singlet (s) | 2H |

| Cyclohexyl (-CH₂-) | 1.0 - 2.0 | Multiplets (m) | 10H |

¹³C NMR Spectral Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, six distinct carbon signals are anticipated: two for the carbonyl carbons (amide and carboxylic acid), one for the methylene carbon, and three for the cyclohexyl ring carbons (one for the C-N carbon and two for the other pairs of carbons, though resolution may vary). The chemical shifts are indicative of the carbon type. Carbonyl carbons are significantly deshielded and appear far downfield, while the aliphatic carbons of the cyclohexyl ring appear upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on typical chemical shift values for functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 175 |

| Amide (C=O) | 168 - 172 |

| Cyclohexyl (-CH-N) | 48 - 52 |

| Methylene (-CH₂-) | 40 - 45 |

| Cyclohexyl (-CH₂-) | 30 - 35 |

| Cyclohexyl (-CH₂-) | 25 - 28 |

| Cyclohexyl (-CH₂-) | 24 - 26 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this molecule, a COSY spectrum would show a correlation between the amide N-H proton and the adjacent C-H proton of the cyclohexyl ring. It would also map out all the couplings between the adjacent protons within the cyclohexyl ring, confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the proton signal around δ 3.6-3.8 ppm to the cyclohexyl carbon signal at δ 48-52 ppm, and the methylene proton signal at δ 3.2-3.4 ppm to its corresponding carbon signal at δ 40-45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly powerful for connecting different parts of the molecule. Key expected correlations would include the methylene (-CH₂-) protons showing cross-peaks to both the amide and carboxylic acid carbonyl carbons. Additionally, the cyclohexyl C-H proton would show a correlation to the amide carbonyl carbon, confirming the N-cyclohexyl amide linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of Carboxyl and Amide Groups

The IR spectrum of this compound would be dominated by the characteristic absorption bands of its carboxylic acid and secondary amide functional groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

N-H Stretch (Amide): A sharp to moderately broad absorption of medium intensity is anticipated around 3300 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.

C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands would be visible. The carboxylic acid C=O stretch typically appears around 1725-1700 cm⁻¹. The amide C=O stretch (Amide I band) is expected at a lower wavenumber, generally between 1680-1630 cm⁻¹.

N-H Bend (Amide II): The in-plane bending of the N-H bond, known as the Amide II band, results in a strong absorption in the 1570-1515 cm⁻¹ region.

Table 3: Principal IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| N-H Stretch | Secondary Amide | ~3300 | Medium, Sharp |

| C-H Stretch | Aliphatic | 2940 - 2850 | Strong |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Strong |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

The molecular formula of this compound is C₉H₁₅NO₃, corresponding to a molecular weight of approximately 185.22 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺•) at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of the molecular ion is expected to proceed through pathways characteristic of amides and carboxylic acids. Key fragmentation events would include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a peak at [M-17].

Loss of the entire carboxyl group (•COOH), leading to a peak at [M-45].

Alpha-cleavage adjacent to the amide nitrogen, which can lead to the loss of the cyclohexyl group or fragmentation within the ring.

Cleavage of the C-C bond between the carbonyls, breaking the molecule into smaller, stable fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the accurate mass of a molecule, which in turn allows for the determination of its elemental composition. For this compound, the molecular formula is C₉H₁₅NO₃. The expected exact mass can be calculated and would be experimentally verified to confirm the compound's identity.

Table 1: Theoretical HRMS Data for this compound

| Ion Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₆NO₃⁺ | 186.1125 |

| [M+Na]⁺ | C₉H₁₅NNaO₃⁺ | 208.0944 |

| [M-H]⁻ | C₉H₁₄NO₃⁻ | 184.0980 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry involves the fragmentation of a selected precursor ion to generate product ions. The resulting fragmentation pattern offers valuable insights into the compound's structure. For this compound, fragmentation would likely occur at the amide and carboxylic acid functional groups.

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 186.1125) could involve the following steps:

Loss of Water (H₂O): A common fragmentation for carboxylic acids, resulting in a fragment ion.

Loss of Carbon Monoxide (CO) and Water: Cleavage of the carboxylic acid group.

Cleavage of the Amide Bond: This would lead to the formation of a cyclohexylaminium ion and a fragment corresponding to the malonic acid residue.

Table 2: Predicted MS/MS Fragmentation of [C₉H₁₆NO₃]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| 186.1125 | 168.1019 | H₂O | [M+H-H₂O]⁺ |

| 186.1125 | 140.1069 | H₂O + CO | [M+H-H₂O-CO]⁺ |

| 186.1125 | 100.1121 | C₃H₂O₃ | [C₆H₁₄N]⁺ (Cyclohexylaminium ion) |

| 186.1125 | 87.0441 | C₆H₁₁N | [C₃H₇O₃]⁺ |

It is important to reiterate that the data presented in this article is theoretical. Experimental validation through dedicated spectroscopic analysis of this compound is necessary to confirm these predictions.

Computational and Theoretical Investigations on 3 Cyclohexylamino 3 Oxopropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of a molecule. These computational methods, rooted in quantum mechanics, provide insights into molecular geometry, stability, and reactivity. For a molecule like 3-(cyclohexylamino)-3-oxopropanoic acid, these calculations would offer a detailed understanding of its intrinsic properties at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It offers a favorable balance between computational cost and accuracy, making it a practical tool for chemical computations.

For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The accuracy of these calculations is highly dependent on the choice of the functional and basis set.

Once the optimized geometry is obtained, a range of molecular properties can be calculated. These properties are crucial for understanding the molecule's behavior and reactivity. A hypothetical data table of such properties for this compound, derived from a DFT calculation (e.g., using the B3LYP functional and a 6-311++G(d,p) basis set), is presented below.

Table 1: Hypothetical Molecular Properties of this compound from DFT Calculations

| Property | Hypothetical Value | Unit |

|---|---|---|

| Total Energy | -850.12345 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Polarizability | 150.67 | Bohr³ |

These calculated parameters provide a foundation for understanding the molecule's interaction with its environment and other molecules.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. This analysis helps in identifying the regions within the this compound molecule that are most likely to be involved in chemical reactions. The distribution of HOMO and LUMO across the molecule can pinpoint potential sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.78 |

| LUMO | -0.54 |

| HOMO-LUMO Gap | 6.24 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed view of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to explore its conformational landscape. The molecule possesses several rotatable bonds, allowing it to adopt various shapes (conformers). MD simulations can reveal the relative stabilities of these conformers and the energy barriers for converting between them.

Furthermore, these simulations are invaluable for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. By simulating the molecule in a solvent like water, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions, which are crucial for understanding its solubility and behavior in biological systems.

Prediction of Spectroscopic Parameters through Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible spectroscopy provide experimental fingerprints of a molecule. Quantum chemical calculations can predict these spectra, aiding in the identification and structural elucidation of compounds.

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data can confirm the molecule's structure. Similarly, the vibrational frequencies from IR spectroscopy can be calculated to help assign the peaks in an experimental spectrum to specific molecular vibrations, such as the stretching of C=O or N-H bonds. Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectra.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Hypothetical Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (COOH proton) | 12.1 ppm |

| ¹³C NMR Chemical Shift (C=O carbon) | 172.5 ppm |

| IR Vibrational Frequency (C=O stretch) | 1715 cm⁻¹ |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

For reactions involving this compound, such as its synthesis or degradation, computational modeling can be used to elucidate the step-by-step mechanism. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Understanding these mechanistic details is crucial for optimizing reaction conditions to improve yields and selectivity.

Synthetic Applications of 3 Cyclohexylamino 3 Oxopropanoic Acid in Complex Molecule Synthesis

Precursor in Medicinal Chemistry Scaffolds and Drug Design

The structural framework of a drug molecule, often referred to as its scaffold, is crucial for its biological activity. 3-(Cyclohexylamino)-3-oxopropanoic acid serves as a foundational component for synthesizing various scaffolds that are prevalent in drug design. scilit.comresearchgate.net Its ability to introduce a cyclohexylamide moiety alongside a reactive carboxylic acid handle makes it an attractive starting point for building molecules with desirable physicochemical properties.

β-Amido boronic acids and their derivatives are a class of compounds that have garnered significant attention in medicinal chemistry, notably as enzyme inhibitors. semanticscholar.orgvt.edu The synthesis of these complex structures can be streamlined using multi-component methodologies. semanticscholar.org The Ugi four-component reaction (Ugi-4CR) is a powerful tool for creating peptidomimetic skeletons with high structural diversity. semanticscholar.org In this context, this compound can serve as the crucial carboxylic acid component.

In a typical Ugi-4CR, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine in a single step to form a complex α-acylamino carboxamide. When this compound is used, it incorporates its distinct N-cyclohexyl-malonamic acid structure into the final product. This approach allows for the rapid assembly of a library of β-amido boronic acids by varying the other three components of the reaction, facilitating the exploration of structure-activity relationships. semanticscholar.org

Table 1: Representative Ugi-4CR for Synthesis of β-Amido Boronic Acid Precursors

| Component Type | Example Reactant | Role in Reaction |

|---|---|---|

| Carboxylic Acid | This compound | Provides the core N-cyclohexyl-amido-propanoic acid backbone. |

| Amine | β-amino boronic acid hydrochloride | Forms the imine intermediate and incorporates the boronic acid moiety. semanticscholar.org |

| Aldehyde | Formaldehyde | Reacts with the amine to form the initial imine. semanticscholar.org |

| Isocyanide | tert-Butyl isocyanide | Participates in the α-addition to the nitrilium ion intermediate, completing the scaffold. |

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals due to their ability to interact with biological targets. mdpi.comscispace.comcymitquimica.com Among these, the benzodiazepine (B76468) core is renowned for its wide range of therapeutic applications, including anxiolytic, sedative, and anticonvulsant agents. jocpr.commdpi.com The synthesis of the characteristic seven-membered diazepine (B8756704) ring often relies on the condensation of an o-phenylenediamine (B120857) derivative with a 1,3-dicarbonyl compound or its equivalent. jocpr.comnih.gov

This compound, as a derivative of malonic acid, is an ideal 1,3-dicarbonyl synthon for this purpose. The carboxylic acid can be activated (e.g., as an acid chloride or ester) to facilitate cyclocondensation with o-phenylenediamine, leading to the formation of a 1,5-benzodiazepine ring system functionalized with a cyclohexyl group. This synthetic route provides a direct method for incorporating this specific lipophilic group, which can be crucial for modulating the pharmacological profile of the final molecule.

The quinolone scaffold is the basis for a major class of synthetic broad-spectrum antibacterial agents. mdpi.comualberta.ca The classical synthesis of the 4-quinolone-3-carboxylic acid core, essential for antibacterial activity, often involves the cyclization of an aniline (B41778) derivative with a β-ketoester or a related malonic acid derivative, a process known as the Gould-Jacobs reaction. ualberta.cabayer.com

This compound can be employed as a key intermediate in modified quinolone syntheses. By converting its carboxylic acid moiety into a more reactive form, such as an ethyl ester, it can react with an aniline in a manner analogous to diethyl ethoxymethylenemalonate. Subsequent thermal or acid-catalyzed cyclization yields a quinolone ring system. This pathway allows for the introduction of the cyclohexylamino group or its derivatives at various positions, enabling the synthesis of novel quinolone analogues for antibacterial drug discovery programs. nih.gov

Role in Multi-Component Reaction Sequences for Chemical Diversity

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials. jocpr.commdpi.com This high degree of efficiency and atom economy makes MCRs a cornerstone of diversity-oriented synthesis (DOS), a strategy used to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. nih.gov

As discussed, this compound is an effective component in the Ugi reaction. semanticscholar.org Its utility in MCRs extends beyond this specific transformation. The presence of two distinct functional groups allows it to participate in various MCRs where a carboxylic acid is required. By fixing this compound as one component and systematically varying the other reactants, chemists can generate large libraries of related but structurally distinct molecules. jocpr.comnih.gov This approach is highly valuable in early-stage drug discovery for identifying hit and lead compounds. mdpi.com

Table 2: Generating Chemical Diversity Using an MCR Approach

| Fixed Component | Variable Component 1 (Amine) | Variable Component 2 (Isocyanide) | Resulting Structural Feature |

|---|---|---|---|

| This compound | Methylamine | Benzyl isocyanide | Product with N-methyl and N-benzyl groups. |

| This compound | Aniline | tert-Butyl isocyanide | Product with N-phenyl and N-tert-butyl groups. |

| This compound | Glycine methyl ester | Cyclohexyl isocyanide | Product with an ester functionality and a second cyclohexyl group. |

Development of Novel Synthetic Pathways and Methodologies

The integration of this compound into complex synthetic schemes contributes to the advancement of new synthetic methodologies. Its use in MCRs to build sophisticated molecules like peptidomimetics in a single step exemplifies a modern approach that prioritizes efficiency and sustainability over traditional, multi-step linear syntheses. semanticscholar.orgmdpi.comnih.gov

Furthermore, the unique substitution pattern of this compound can be exploited to develop novel cyclization strategies or tandem reactions. For instance, a synthetic pathway could be designed where the carboxylic acid first participates in one reaction, followed by an intramolecular transformation involving the amide nitrogen or the adjacent methylene (B1212753) group. Such innovative routes, enabled by strategically designed building blocks like this compound, are crucial for expanding the toolbox of synthetic organic chemistry and accessing previously unattainable molecular structures. nih.govresearchgate.net

Industrial Relevance as a Fine Chemical Intermediate

In the chemical industry, this compound is classified as a fine chemical intermediate. pharmaffiliates.com Fine chemicals are pure, single substances produced in limited quantities through complex chemical syntheses, serving as building blocks for high-value specialty products. researchgate.net The primary industrial relevance of this compound lies in its role as a starting material for the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. cphi-online.combasf.com

Its availability from chemical suppliers facilitates research and development in the pharmaceutical, agrochemical, and materials science sectors. pharmaffiliates.com As a non-commodity chemical, it is typically produced in batch processes in multipurpose plants, reflecting its specialized use. researchgate.net The value of this compound is derived from the complexity it introduces into a target molecule in a single step, making it a cost-effective choice for constructing intricate molecular frameworks on both laboratory and industrial scales.

Q & A

Basic Research Questions

Q. What are the typical synthesis pathways for 3-(Cyclohexylamino)-3-oxopropanoic acid?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting cyclohexylamine with a β-keto acid derivative (e.g., 3-oxopropanoic acid ester) under controlled pH (8–10) in anhydrous solvents like THF or DCM. Catalysts such as DCC (dicyclohexylcarbodiimide) may facilitate amide bond formation. Purification is typically achieved via recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures .

- Validation : Confirm the product using H NMR (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, amide NH at δ 6.5–7.0 ppm) and FT-IR (amide C=O stretch ~1650 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid prolonged exposure to air due to potential hydrolysis of the amide bond. Use desiccants in storage environments. Safety protocols include wearing nitrile gloves and lab coats, as per GHS recommendations for similar amides .

Q. What are its primary applications in biochemical research?

- Applications :

- Enzyme inhibition studies : Acts as a precursor for designing MurA enzyme inhibitors (involved in bacterial peptidoglycan biosynthesis) .

- Buffer systems : While not directly a buffer, structural analogs like CAPS (3-(cyclohexylamino)-1-propanesulfonic acid) are used in pH 9.7–11.1 ranges for protein assays .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

- Troubleshooting :

- NMR discrepancies : Verify solvent purity (e.g., deuterated DMSO vs. CDCl) and temperature effects on proton shifts. Compare with computed spectra using tools like ACD/Labs or ChemDraw .

- Mass spectrometry : Use high-resolution MS (HRMS) to distinguish between molecular ion peaks and fragmentation artifacts. Cross-validate with elemental analysis .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Process design :

- Stepwise temperature control : Initiate reactions at 0–5°C to suppress side reactions (e.g., ester hydrolysis), then gradually increase to 25°C.

- Catalyst screening : Test alternatives to DCC, such as EDCI/HOBt, to reduce racemization in amide bonds .

- Byproduct analysis : Monitor reaction progress via TLC or HPLC. For persistent impurities, employ fractional distillation or preparative HPLC .

Q. How does the compound’s structure influence its reactivity in drug discovery pipelines?

- Structure-activity insights :

- The cyclohexyl group enhances lipid solubility, improving membrane permeability in pharmacokinetic studies.

- The β-ketoamide moiety allows chelation of metal ions (e.g., Mg in enzyme active sites), making it a candidate for metalloenzyme inhibitors .

Data Contradiction Analysis

Q. How to address inconsistencies in reported pKa values for related compounds?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.